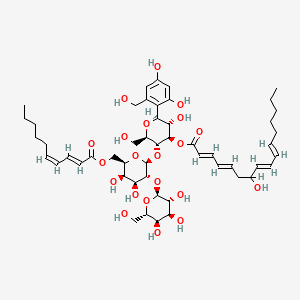

Fusacandin A

説明

Fusacandin A is a member of the papulacandin class of antifungal antibiotics, first isolated from the fungus Fusarium sambucinum . Structurally, it belongs to a group of glycosylated compounds characterized by a galactosylated trisaccharide core linked to a fatty acid side chain . Its primary mechanism of action involves the inhibition of β-1,3-glucan synthase, an enzyme critical for fungal cell wall biosynthesis. By disrupting glucan polymerization, Fusacandin A compromises cell wall integrity, leading to osmotic instability and fungal cell death .

In vitro studies demonstrate that Fusacandin A exhibits moderate activity against Candida albicans, with an IC₅₀ comparable to other papulacandins. However, its efficacy is significantly reduced in the presence of serum, a limitation shared with its structural analog papulacandin B . Fermentation yields of Fusacandin A are approximately 60 mg/L, with minor quantities of Fusacandin B co-produced .

特性

CAS番号 |

166407-33-6 |

|---|---|

分子式 |

C51H74O21 |

分子量 |

1023.1 g/mol |

IUPAC名 |

[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |

InChI |

InChI=1S/C51H74O21/c1-3-5-7-9-11-13-16-20-31(55)21-17-15-19-23-38(59)70-48-45(65)47(39-30(26-52)24-32(56)25-33(39)57)67-35(28-54)46(48)71-51-49(72-50-44(64)42(62)40(60)34(27-53)68-50)43(63)41(61)36(69-51)29-66-37(58)22-18-14-12-10-8-6-4-2/h11-20,22-25,31,34-36,40-57,60-65H,3-10,21,26-29H2,1-2H3/b13-11+,14-12-,17-15+,20-16+,22-18+,23-19+/t31?,34-,35+,36+,40-,41-,42-,43-,44+,45-,46+,47-,48+,49+,50-,51-/m0/s1 |

InChIキー |

XRQGNAQBXJWDHO-BPNMBZMZSA-N |

SMILES |

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

異性体SMILES |

CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)/C=C/C=C\CCCCC)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

正規SMILES |

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

同義語 |

fusacandin A |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Fusacandin A shares structural homology with other β-1,3-glucan synthase inhibitors, including papulacandin B, corynecandin, and WF11898. Key similarities and differences are outlined below:

Table 1: Structural Comparison of Fusacandin A and Analogues

Key Findings:

- Sugar Units: Fusacandin A’s trisaccharide structure differentiates it from disaccharide-based papulacandins.

- Fatty Acid Chain : The C-18 unsaturated side chain in Fusacandin A is critical for membrane penetration but contributes to serum instability due to binding with serum albumin . In contrast, WF11899’s shorter C-14 chain improves pharmacokinetics .

Antifungal Activity and Spectrum

Table 2: In Vitro and In Vivo Activity Profiles

Key Findings:

- Serum Sensitivity : Fusacandin A and papulacandin B show >90% activity loss in serum, whereas WF11899 retains efficacy due to structural modifications that reduce protein binding .

- In Vivo Limitations : Fusacandin A’s poor in vivo performance contrasts with WF11899, which demonstrates superior survival rates in murine candidiasis models .

Structure-Activity Relationship (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。